molecular formula C9H15N3O3 B2412408 4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine CAS No. 1556383-09-5

4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine

Cat. No.: B2412408
CAS No.: 1556383-09-5
M. Wt: 213.237
InChI Key: RBMHBKYJHZRFHZ-UHFFFAOYSA-N
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Description

4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives such as:

Uniqueness

4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-amine moiety can enhance its solubility and reactivity compared to other 1,2,4-oxadiazole derivatives .

Properties

IUPAC Name

4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-13-6-7-11-8(15-12-7)9(10)2-4-14-5-3-9/h2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMHBKYJHZRFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)C2(CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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